molecular formula C18H17ClFNO4 B2579591 2-[(4-Chloro-2-fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate CAS No. 1327606-35-8

2-[(4-Chloro-2-fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate

Cat. No.: B2579591
CAS No.: 1327606-35-8
M. Wt: 365.79
InChI Key: OXQDWJCTZPYCSG-UHFFFAOYSA-N
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Description

2-[(4-Chloro-2-fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate is a synthetic organic compound featuring a bifunctional ester-amide structure. The molecule comprises two key moieties:

  • Acetate ester group: Derived from (4-ethoxyphenyl)acetic acid, where the ethoxy (OCH₂CH₃) substituent introduces steric bulk and lipophilicity.

Synthesis likely involves esterification between (4-ethoxyphenyl)acetic acid and 2-[(4-chloro-2-fluorophenyl)amino]-2-oxoethanol, analogous to methods in (S-alkylation and acid-catalyzed cyclization) .

Properties

IUPAC Name

[2-(4-chloro-2-fluoroanilino)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFNO4/c1-2-24-14-6-3-12(4-7-14)9-18(23)25-11-17(22)21-16-8-5-13(19)10-15(16)20/h3-8,10H,2,9,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXQDWJCTZPYCSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chloro-2-fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate typically involves a multi-step process:

    Formation of the Amino Intermediate: The initial step involves the reaction of 4-chloro-2-fluoroaniline with an appropriate acylating agent to form the amino intermediate.

    Esterification: The amino intermediate is then subjected to esterification with 4-ethoxyphenylacetic acid under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chloro-2-fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Pharmacological Studies

This compound has been investigated for its potential as an anti-inflammatory agent. The presence of the chloro and fluoro substituents on the phenyl ring enhances its interaction with biological targets, potentially leading to significant therapeutic effects.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited selective inhibition of cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammatory diseases .

Anticancer Activity

Recent research has indicated that compounds similar to 2-[(4-Chloro-2-fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate may possess anticancer properties. The mechanism is thought to involve the induction of apoptosis in cancer cells through modulation of signaling pathways.

Case Study : In vitro studies have shown that certain derivatives can inhibit tumor growth in various cancer cell lines, suggesting potential for development as anticancer therapeutics .

Neuroprotective Effects

The neuroprotective properties of this compound have also been explored, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of the compound to cross the blood-brain barrier enhances its utility in neurological applications.

Case Study : A publication highlighted that derivatives exhibited protective effects against oxidative stress-induced neuronal cell death, indicating a promising avenue for neuroprotective drug development .

Mechanism of Action

The mechanism of action of 2-[(4-Chloro-2-fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate involves its interaction with specific molecular targets. The chloro and fluoro groups enhance its binding affinity to certain receptors, while the ethoxy group may influence its solubility and bioavailability. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Activities Source
Target Compound : 2-[(4-Chloro-2-fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate C₁₈H₁₆ClFNO₅ (est.) ~395.79 4-Cl, 2-F; 4-OCH₂CH₃ Inferred higher lipophilicity and metabolic stability due to halogens -
2-({4-[(4-Ethoxyphenyl)carbamoyl]phenyl}amino)-2-oxoethyl (4-methoxyphenyl)acetate C₂₆H₂₆N₂O₆ 462.50 4-OCH₂CH₃; carbamoyl; 4-OCH₃ Carbamoyl group enhances hydrogen bonding; crystalline structure
Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate C₁₁H₁₂NO₄ 222.22 4-OCH₃ Pharmaceutical intermediate; LCMS/GCMS analyzed
2-(4-methoxyphenyl)-2-oxoethyl (4-methoxyphenyl)acetate C₁₈H₁₈O₅ 314.33 4-OCH₃ (both rings) Solid; used in synthesis; lower halogen-free stability
2-[(2-acetylphenyl)amino]-2-oxoethyl (4-chlorophenyl)acetate C₁₈H₁₆ClNO₄ 345.78 4-Cl; 2-acetyl Acetyl group may reduce solubility; no reported MP

Key Comparative Insights:

Substituent Effects: Halogens (Cl, F): The target compound’s 4-chloro-2-fluorophenyl group enhances electrophilicity and resistance to oxidative metabolism compared to methoxy or ethoxy analogs (e.g., ). This is critical for drug candidates requiring prolonged half-lives. Ethoxy vs.

Functional Group Diversity: The carbamoyl group in ’s compound introduces hydrogen-bonding capacity, which is absent in the target compound. This may reduce aqueous solubility but improve target binding specificity.

Synthetic Routes: The target compound’s synthesis likely parallels ’s S-alkylation and acid-catalyzed cyclization , while highlights esterification via Michael addition for structurally related cyclohexenone derivatives .

Biological Implications :

  • Fluorine’s electronegativity in the target compound may enhance binding affinity to hydrophobic enzyme pockets, as seen in fluorinated pharmaceuticals (e.g., ’s Lutetium-177-based therapy ).

Biological Activity

Chemical Structure and Properties

The molecular formula of 2-[(4-Chloro-2-fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate is C16H18ClFNO3C_{16}H_{18}ClFNO_3, with a molecular weight of approximately 335.77 g/mol. The compound features a chloro and fluorine substitution on the phenyl ring, which often enhances biological activity by influencing lipophilicity and receptor interactions.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds with similar structures. For instance, derivatives of fluorinated phenyl compounds have shown significant inhibitory effects on cancer cell lines. A related study demonstrated that compounds with similar substitutions exhibited IC50 values in the low micromolar range against various solid tumor cell lines, indicating promising anticancer activity .

Table 1: Anticancer Activity of Related Compounds

Compound NameIC50 (μM)Cancer Type
Compound A1.30HepG2 (Liver)
Compound B17.25Various Solid Tumors
Compound C95.48HDAC3 Inhibition

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Research indicates that halogenated phenyl compounds can exhibit both antibacterial and antifungal properties. For example, related compounds have shown MIC values ranging from 4.69 to 78.23 µM against various bacterial strains, indicating moderate to strong antimicrobial activity .

Table 2: Antimicrobial Activity

MicroorganismMIC (μM)
Staphylococcus aureus5.64
Escherichia coli13.40
Candida albicans16.69

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival.
  • Cell Cycle Arrest : Compounds like these can induce G2/M phase arrest in cancer cells, promoting apoptosis.
  • Synergistic Effects : Some studies suggest that these compounds can enhance the efficacy of existing chemotherapeutics such as taxol and camptothecin when used in combination therapies .

Study on HDAC Inhibition

A study published in a peer-reviewed journal investigated the effects of a structurally similar compound on HDAC3 inhibition, demonstrating an IC50 value of 95.48 nM against HDAC3, which is significant for anticancer drug development . The study also reported that this compound could inhibit tumor growth in xenograft models by promoting apoptosis.

Clinical Implications

Given the promising results from preclinical studies, further investigations into the pharmacokinetics and toxicity profiles of this compound are warranted. Understanding these aspects will be crucial for advancing this compound towards clinical trials.

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